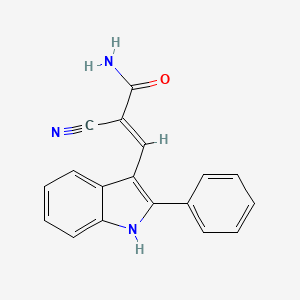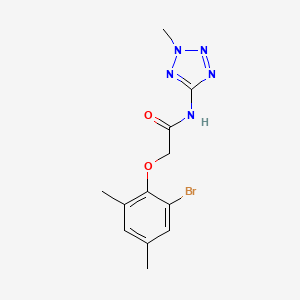
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea, also known as DMFU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFU belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to inhibit the replication of viruses by targeting viral proteases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. In addition, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the replication of viruses by targeting viral proteases.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to exhibit diverse biological activities, making it a valuable tool for studying various biological processes. However, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. One potential direction is to further investigate the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. This may involve the identification of specific enzymes and signaling pathways that are targeted by N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. Another potential direction is to explore the potential application of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in vivo.
Synthesis Methods
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-furylacetaldehyde followed by the addition of thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been optimized to yield high purity and high yield.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-3-7-13(11(10)2)16-14(18)15-9-12-6-4-8-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZZFMHHFVACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)
![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)


![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)